molecular formula C20H19Cl2N5O2 B3006992 2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one CAS No. 2379983-71-6

2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one

Katalognummer B3006992
CAS-Nummer: 2379983-71-6
Molekulargewicht: 432.31
InChI-Schlüssel: SNCSPLADBNVDHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one, also known as DPA-714, is a small molecule radioligand that has been developed for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is highly expressed in activated microglia, astrocytes, and other immune cells in the brain. It is involved in various physiological and pathological processes, including neuroinflammation, oxidative stress, and apoptosis.

Wirkmechanismus

2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one binds to TSPO with high affinity and specificity, and its binding is modulated by various factors, such as ligands, membrane potential, and oxidative stress. TSPO is involved in the transport of cholesterol and other molecules across the mitochondrial membrane, and its expression is upregulated in response to cellular stress and injury. 2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one can therefore be used as a marker of neuroinflammation and cellular stress in the brain.
Biochemical and Physiological Effects
2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one has been shown to have minimal toxicity and side effects in preclinical studies. It does not affect the normal physiological functions of TSPO or other mitochondrial proteins, and its binding is reversible and dose-dependent. However, its pharmacokinetics and biodistribution can be affected by various factors, such as blood-brain barrier permeability, metabolism, and excretion. Therefore, careful optimization of the radiolabeling and dosing protocols is necessary for accurate and reliable PET imaging.

Vorteile Und Einschränkungen Für Laborexperimente

2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one has several advantages for lab experiments, including its high affinity and specificity for TSPO, its non-invasive and quantitative PET imaging, and its potential for monitoring disease progression and treatment response in vivo. However, it also has some limitations, such as its limited availability and high cost, its potential for off-target binding and interference with other radioligands, and its dependence on the quality and consistency of the radiolabeling and imaging protocols.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one and other TSPO radioligands. These include:
1. Improving the synthesis and purification methods to increase the yield and purity of 2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one and reduce the cost and time required for production.
2. Developing new radiolabeling methods and radioisotopes for 2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one and other TSPO ligands to improve the sensitivity, specificity, and resolution of PET imaging.
3. Investigating the role of TSPO in various neurological and psychiatric disorders, such as depression, anxiety, and addiction, and developing new therapeutic strategies based on TSPO modulation.
4. Exploring the potential of TSPO as a biomarker for early diagnosis, disease staging, and personalized medicine in neurodegenerative diseases and other brain disorders.
5. Collaborating with other disciplines, such as chemistry, pharmacology, and neuroscience, to integrate the knowledge and expertise of different fields and accelerate the translation of TSPO research into clinical practice.
In conclusion, 2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one is a promising radioligand for imaging TSPO in the brain, and its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the role of TSPO in brain function and disease, and to develop new tools and therapies for improving human health.

Synthesemethoden

2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one can be synthesized by a multistep process that involves the reaction of 2,4-dichlorobenzoyl chloride with piperidine, followed by the reaction with 6-hydroxypyridazin-3-one and pyrazole. The final product is obtained after purification by column chromatography and recrystallization. The yield of 2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one is typically around 20-30%, and the purity can be confirmed by HPLC and NMR spectroscopy.

Wissenschaftliche Forschungsanwendungen

2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one has been extensively used as a radioligand for imaging TSPO in preclinical and clinical studies. It can be labeled with various radioisotopes, such as carbon-11 (^11C) and fluorine-18 (^18F), for positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that can provide information on the distribution and density of TSPO in the brain, which is useful for studying neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Eigenschaften

IUPAC Name

2-[[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N5O2/c21-15-2-3-16(17(22)12-15)20(29)25-10-6-14(7-11-25)13-27-19(28)5-4-18(24-27)26-9-1-8-23-26/h1-5,8-9,12,14H,6-7,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCSPLADBNVDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.